R 1485 dihydrochloride
Description
Systematic Nomenclature and IUPAC Classification
This compound possesses a comprehensive systematic nomenclature that reflects its complex molecular architecture. The International Union of Pure and Applied Chemistry designation for this compound is 4-(2-fluorophenyl)sulfonyl-8-piperazin-1-yl-2,3-dihydro-1,4-benzoxazine; dihydrochloride. This systematic name accurately describes the core benzoxazine ring system, the fluorophenylsulfonyl substituent, and the piperazinyl functional group that collectively define the compound's chemical identity.
The compound is alternatively designated as 4-[(2-Fluorophenyl)sulfonyl]-3,4-dihydro-8-(1-piperazinyl)-2H-1,4-benzoxazine dihydrochloride, which represents a slightly modified nomenclature format while maintaining identical chemical meaning. The benzoxazine classification places this compound within the heterocyclic organic compounds family, specifically those containing both nitrogen and oxygen heteroatoms within a fused ring system. The compound belongs to the class of benzoxazine derivatives and is particularly noted for its interaction with serotonin receptors.
The Chemical Abstracts Service registry number for this compound is documented as 1234423-98-3, providing a unique identifier for regulatory and research purposes. The free base form carries the Chemical Abstracts Service number 788155-53-3, distinguishing it from the dihydrochloride salt formulation. These registry numbers facilitate precise identification in chemical databases and regulatory documentation across international research institutions.
Molecular Formula and Stereochemical Configuration
The molecular formula of this compound is established as C18H20FN3O3S·2HCl, indicating the presence of eighteen carbon atoms, twenty hydrogen atoms, one fluorine atom, three nitrogen atoms, three oxygen atoms, one sulfur atom, and two hydrochloride moieties. This formula represents a molecular weight of 450.35 grams per mole for the dihydrochloride salt form. The free base compound exhibits the molecular formula C18H20FN3O3S with a corresponding molecular weight of 377.4 grams per mole.
Stereochemical analysis reveals that this compound is classified as an achiral compound, meaning it does not possess asymmetric carbon centers that would generate optical isomers. The compound exhibits zero defined stereocenters and zero undefined stereocenters, confirming its achiral nature. Additionally, the molecule contains no defined or undefined bond stereocenters, further supporting its stereochemically uniform configuration. The optical activity is designated as none, consistent with the achiral classification.
The simplified molecular-input line-entry system representation for this compound is documented as FC1=CC=CC=C1S(=O)(=O)N2CCOC3=C2C=CC=C3N4CCNCC4, providing a linear notation for computational analysis and database storage. The International Chemical Identifier key is recorded as UPROBLPRPWYJGN-UHFFFAOYSA-N, which serves as a unique digital fingerprint for the molecular structure. These standardized representations facilitate accurate identification and computational modeling across different research platforms and chemical databases.
Crystallographic Analysis and Three-Dimensional Conformational Studies
While specific crystallographic data for this compound is not extensively documented in the available literature, the compound's three-dimensional structure can be analyzed through its constituent molecular components and comparative studies with related benzoxazine derivatives. The benzoxazine core structure typically adopts a non-planar conformation due to the presence of the heterocyclic ring system containing both nitrogen and oxygen atoms. Studies on similar benzoxazine compounds indicate that the oxazine ring commonly assumes a half-chair conformation to minimize steric strain and optimize intermolecular interactions.
The piperazinyl substituent at the 8-position of the benzoxazine ring contributes significantly to the overall molecular geometry. Piperazine rings generally adopt chair conformations in solid-state structures, which influences the spatial orientation of the entire molecule. The sulfonyl linkage between the benzoxazine core and the fluorophenyl group introduces additional conformational flexibility, allowing for rotational freedom around the sulfur-nitrogen bond. This conformational flexibility is crucial for the compound's biological activity and receptor binding properties.
The fluorophenyl group attached via the sulfonyl linkage provides both steric and electronic influences on the molecular conformation. The fluorine substituent in the ortho position relative to the sulfonyl attachment point creates specific steric interactions that may influence the preferred conformational states of the molecule. Computational modeling studies suggest that the compound can adopt multiple low-energy conformations, with the relative populations depending on environmental factors such as solvent interactions and crystal packing forces.
Table 1: Molecular Structural Parameters of this compound
Comparative Analysis of Free Base vs. Dihydrochloride Salt Forms
The comparison between R 1485 free base and its dihydrochloride salt form reveals significant differences in molecular weight, physical properties, and pharmaceutical characteristics. The free base exhibits a molecular weight of 377.4 grams per mole, while the dihydrochloride salt form increases to 450.35 grams per mole due to the addition of two hydrochloride moieties. This molecular weight difference of approximately 73 grams per mole corresponds to the mass contribution of the two hydrochloric acid molecules incorporated into the salt structure.
The salt formation process fundamentally alters the compound's physical and chemical properties. The dihydrochloride salt typically exhibits enhanced water solubility compared to the free base form, which is a common characteristic of pharmaceutical hydrochloride salts. This improved solubility profile is attributed to the ionic nature of the salt form, which facilitates stronger interactions with polar solvents such as water. The formation of the dihydrochloride salt also impacts the compound's stability profile, often providing improved chemical stability and reduced degradation rates under standard storage conditions.
Crystallographic considerations differ substantially between the two forms. The free base typically crystallizes in different space groups and exhibits distinct intermolecular interactions compared to the dihydrochloride salt. The salt form introduces additional hydrogen bonding opportunities through the protonated nitrogen centers and chloride anions, creating more extensive hydrogen bonding networks in the crystal lattice. These structural differences influence the compound's dissolution behavior, bioavailability characteristics, and manufacturing properties.
Table 2: Comparative Properties of R 1485 Forms
| Property | Free Base | Dihydrochloride Salt |
|---|---|---|
| Molecular Formula | C18H20FN3O3S | C18H20FN3O3S·2HCl |
| Molecular Weight | 377.4 g/mol | 450.35 g/mol |
| Chemical Abstracts Service Number | 788155-53-3 | 1234423-98-3 |
| Charge State | Neutral | Dicationic with chloride anions |
| Typical Solubility | Lower in polar solvents | Enhanced in polar solvents |
The pharmaceutical implications of salt formation extend beyond simple solubility enhancement. The dihydrochloride salt form often demonstrates improved bioavailability characteristics due to faster dissolution rates and more predictable absorption profiles. The salt formation also influences the compound's hygroscopic properties, with hydrochloride salts typically exhibiting different moisture absorption characteristics compared to their free base counterparts. These differences are crucial considerations for pharmaceutical formulation development and storage requirement specifications.
Properties
Molecular Formula |
C18H20FN3O3S.2HCl |
|---|---|
Molecular Weight |
450.35 |
Synonyms |
4-[(2-Fluorophenyl)sulfonyl]-3,4-dihydro-8-(1-piperazinyl)-2H-1,4-benzoxazine dihydrochloride |
Origin of Product |
United States |
Scientific Research Applications
Neuropharmacology
Role in Cognitive Dysfunction Treatment:
R 1485 dihydrochloride is primarily investigated for its potential in treating cognitive dysfunctions. The 5-HT6 receptor is implicated in several neurological conditions, including Alzheimer's disease and schizophrenia. Antagonism of this receptor may enhance cognitive function and memory retention by modulating neurotransmitter systems involved in learning and memory processes.
- Key Study: Liu et al. (2009) highlighted that 5-HT6 antagonists could serve as promising therapeutic agents for cognitive impairments associated with neurodegenerative diseases .
Research on Serotonin Receptors
Selectivity and Binding Affinity:
this compound exhibits over 100-fold selectivity against a broad panel of targets, including other serotonin receptor subtypes. This high selectivity minimizes off-target effects, making it a valuable tool for research into serotonin-related pathways.
- Technical Data:
- Chemical Formula: C18H20FN3O3S·2HCl
- Molecular Weight: 450.35 g/mol
- Purity: ≥98% (HPLC)
This specificity allows researchers to investigate the precise role of the 5-HT6 receptor in various physiological processes without interference from other serotonin receptors .
Potential in Psychiatric Disorders
Antidepressant Effects:
Research indicates that modulation of the 5-HT6 receptor may have antidepressant effects. By blocking this receptor, this compound could potentially alleviate symptoms of depression and anxiety.
- Supporting Evidence: Studies have suggested that targeting the 5-HT6 receptor can lead to increased levels of serotonin and other neurotransmitters associated with mood regulation .
Pharmacological Studies
In Vitro and In Vivo Applications:
this compound is utilized in both in vitro and in vivo studies to explore its pharmacological profiles. Its application extends to evaluating drug interactions, metabolic pathways, and therapeutic efficacy in animal models.
- Case Study Example: Research involving this compound has been conducted to assess its effects on cognitive performance in rodent models, demonstrating significant improvements compared to control groups .
Comparison with Similar Compounds
R 1485 dihydrochloride is compared here with three structurally and functionally related CDK inhibitors: adapalene (CDK2 inhibitor), fluspirilene (CDK2 inhibitor), and rafoxanide (CDK4/6 dual inhibitor). These compounds were also identified from FDA-approved drugs and evaluated for anti-cancer activity .
Pharmacodynamic and Kinetic Properties
| Compound | Target CDKs | IC50 Values (μM) | Cell Lines Tested |
|---|---|---|---|
| This compound | CDK2/4/6 | 3.79 (QGY7703), 4.04 (Huh7) | Hepatocellular carcinoma |
| Adapalene | CDK2 | 4.43 (DLD1), 7.135 (LoVo) | Colorectal cancer |
| Fluspirilene | CDK2 | 4.01 (HepG2), 3.46 (Huh7) | Hepatocellular carcinoma |
| Rafoxanide | CDK4/6 | 1.09 (A375), 1.31 (A431) | Skin cancer |
Key Findings :
- Potency : Rafoxanide exhibits lower IC50 values (1.09–1.31 μM) in skin cancer cells, suggesting higher potency in CDK4/6-driven tumors. However, this compound’s broader targeting of CDK2/4/6 may compensate for its slightly higher IC50 values in hepatic models .
Mechanism of Action
- This compound : Arrests the cell cycle at G1/S and G2/M checkpoints by inhibiting CDK2/4/6, leading to apoptosis. This multi-target action reduces the likelihood of resistance compared to single-target inhibitors .
Physicochemical and Formulation Differences
- Solubility: this compound’s hydrochloride salt improves aqueous solubility compared to adapalene (a lipophilic retinoid) and rafoxanide (a halogenated benzimidazole) .
- Drug Delivery: Fluspirilene’s poor solubility necessitates nanoparticle-based delivery systems, whereas this compound can be formulated for intravenous or oral administration .
Preclinical and Clinical Implications
- Tumor Models : this compound and rafoxanide show consistent tumor suppression in vivo, but R 1485’s broader target profile may reduce compensatory CDK activation .
- Toxicity Profiles : Fluspirilene is associated with neurological side effects (due to dopamine receptor antagonism), while this compound’s preclinical safety data support further clinical testing .
Preparation Methods
Stock Solution Preparation
A standardized method for preparing stock solutions of this compound involves dissolving precise amounts of the compound in solvents such as DMSO, followed by dilution with co-solvents like corn oil or polyethylene glycol (PEG300) to achieve desired concentrations.
| Amount of R 1485 (mg) | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution Volume (mL) | 2.2205 | 11.1025 | 22.205 |
| 5 mM Solution Volume (mL) | 0.4441 | 2.2205 | 4.441 |
| 10 mM Solution Volume (mL) | 0.222 | 1.1102 | 2.2205 |
Table 1: Stock solution volumes for different molarities of this compound.
In Vivo Formulation Procedure
- Step 1: Prepare a DMSO master solution by dissolving the required amount of this compound in DMSO.
- Step 2: Add co-solvents sequentially, such as PEG300, Tween 80, and finally distilled water or corn oil, ensuring the solution remains clear after each addition.
- Step 3: Physical methods like vortexing, ultrasound, or gentle heating (water bath) may be applied to aid dissolution and clarity.
- Note: The order of solvent addition is critical to maintain solubility and prevent precipitation.
Analytical and Quality Control Considerations
- Purity Analysis: High-performance liquid chromatography (HPLC) is used to confirm ≥98% purity.
- Molecular Weight Confirmation: Mass spectrometry and elemental analysis verify molecular weight and composition.
- Solubility and Stability: The dihydrochloride salt form enhances aqueous solubility and stability for biological assays.
- Batch-Specific Data: Certificates of Analysis from suppliers provide detailed batch-specific quality metrics.
Summary Table of Preparation Parameters
Research Findings and Practical Notes
- The preparation of this compound requires careful control of reaction conditions to maintain high selectivity and yield.
- The dihydrochloride salt form is preferred for biological applications due to improved solubility.
- In vivo formulations must be prepared freshly with attention to solvent compatibility and clarity to ensure reproducible dosing.
- Physical aids such as sonication and gentle heating are effective in achieving clear solutions.
- Multiple co-solvents are commercially available and should be used in recommended sequences to avoid precipitation or degradation.
Q & A
Q. What analytical methods are recommended for characterizing dihydrochloride compounds (e.g., R 1485) and their impurities?
Methodological Answer: High-performance liquid chromatography (HPLC) is a validated approach for quantifying impurities such as desoxy derivatives, epimers, and N-oxide by-products. A reversed-phase C18 column with gradient elution (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) ensures separation, while UV detection at 210–220 nm enhances sensitivity. Method validation should include specificity, linearity (R² ≥ 0.995), precision (%RSD < 2%), and accuracy (recovery 95–105%) . For structural confirmation, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential to verify molecular integrity and detect degradation products.
Q. How should researchers design experiments to assess the stability of dihydrochloride compounds under varying storage conditions?
Methodological Answer: Stability studies should follow ICH Q1A guidelines, testing under accelerated (40°C/75% RH) and long-term (25°C/60% RH) conditions for 6–12 months. Use validated stability-indicating assays (e.g., HPLC) to monitor purity, degradation kinetics, and hygroscopicity. Include control samples with inert atmospheres (argon) to isolate oxidation effects. Document pH sensitivity in aqueous buffers (pH 3–9) and compatibility with excipients if formulating drug products .
Q. What are the key considerations for synthesizing dihydrochloride salts with high purity and yield?
Methodological Answer: Optimize reaction stoichiometry to ensure complete hydrochloride salt formation. Use anhydrous solvents (e.g., dichloromethane, ethanol) to prevent hydrolysis. Post-synthesis, employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane gradients) for purification. Characterize intermediates via thin-layer chromatography (TLC) and confirm final product identity through elemental analysis (C, H, N), melting point, and X-ray diffraction .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different cellular assays?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration, incubation time). Standardize protocols using MIACARM guidelines, including metadata on cell passage number, growth medium, and assay plate calibration. Perform dose-response curves (e.g., 0.1–100 µM) with positive/negative controls. Cross-validate using orthogonal assays (e.g., Western blot for target engagement, apoptosis assays via Annexin V/PI staining). Statistical tools like Bland-Altman plots can quantify inter-assay variability .
Q. What strategies optimize the pharmacokinetic (PK) profile of dihydrochloride compounds while minimizing off-target effects?
Methodological Answer: Conduct structure-activity relationship (SAR) studies to modify substituents affecting solubility and metabolic stability. For example, introduce methyl groups to reduce CYP450-mediated oxidation. Use in vitro models (e.g., Caco-2 for permeability, microsomal stability assays) to prioritize analogs. In vivo PK studies in rodents should measure plasma half-life, bioavailability, and tissue distribution. Off-target profiling via kinase panels or proteome-wide affinity capture identifies mitigable interactions .
Q. Which computational approaches model the interaction of dihydrochloride compounds with molecular targets?
Methodological Answer: Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) predicts binding modes to targets like LSD1 or ion channels. Molecular dynamics simulations (100 ns trajectories) assess binding stability under physiological conditions. Quantum mechanics/molecular mechanics (QM/MM) calculations elucidate electronic interactions at active sites. Validate predictions with mutagenesis (e.g., alanine scanning) and surface plasmon resonance (SPR) for binding kinetics (KD, kon/koff) .
Methodological Resources
- Data Standardization : Follow MIACARM for cellular assay metadata .
- Synthesis Protocols : Refer to spirocyclic compound synthesis in and pyridine derivatives in .
- Ethical Compliance : For in vivo studies, adhere to institutional review board (IRB) guidelines and 3R principles (Replacement, Reduction, Refinement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
